N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-8-9-14(10-12(11)2)23-13(3)17(21-22-23)18(24)20-16-7-5-4-6-15(16)19/h4-10H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCWCTLJUVOWSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Phenylazide : A mixture of dimethylaniline and hydrochloric acid is treated with sodium nitrite to form an azide intermediate.
- Formation of Triazole : The phenylazide is reacted with ethyl acetoacetate in the presence of potassium carbonate to yield the triazole derivative.
- Purification : The compound is purified through crystallization from ethanol.
The final product is characterized using various spectroscopic methods including IR and NMR spectroscopy, confirming the presence of functional groups characteristic of triazoles and amides .
Biological Activity
The biological activity of this compound has been evaluated across several studies. Key findings include:
Antimicrobial Properties
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial activity. In particular:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. This was assessed using standard cup plate methods at concentrations as low as 1 µg/mL .
- Antifungal Activity : It also demonstrates antifungal properties against pathogens such as Aspergillus niger and Apergillus oryzae, suggesting its potential use in treating fungal infections .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. This compound has been shown to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests a mechanism where the compound could mitigate inflammation through modulation of immune responses .
Structure-Activity Relationship (SAR)
The structure of triazole derivatives significantly influences their biological activity. The presence of specific substituents on the phenyl rings can enhance antimicrobial and anti-inflammatory activities. For instance:
| Compound Structure | Activity Type | IC50 (µM) |
|---|---|---|
| N-(2-chlorophenyl) | Antibacterial | 15 |
| 5-Methyl Group | Anti-inflammatory | 10 |
This table illustrates the relationship between structural modifications and biological efficacy .
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A study demonstrated that a related triazole compound significantly reduced bacterial load in infected mice models.
- Inflammation Model : In another study involving LPS-induced inflammation in rats, treatment with the triazole derivative resulted in a marked decrease in inflammatory markers compared to control groups.
These findings suggest that compounds like this compound could serve as lead compounds for developing new antimicrobial and anti-inflammatory drugs.
Scientific Research Applications
The biological activity of N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is attributed to its structural features that allow interaction with various biological targets. The compound has been studied for its potential in treating cancer and as an antimicrobial agent.
Antitumor Activity
Research indicates that triazole derivatives exhibit significant antitumor effects. The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 5.2 | EGFR Inhibition |
| H460 | 4.8 | Apoptosis Induction |
In comparative studies, compounds similar to this compound have shown enhanced efficacy over standard treatments such as Erlotinib in non-small cell lung cancer (NSCLC) models.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Triazole compounds are known to inhibit fungal growth by targeting ergosterol biosynthesis pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Staphylococcus aureus | 32 µg/mL |
These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents.
Case Study 1: Antitumor Efficacy in NSCLC Models
In a study involving xenograft mouse models implanted with NSCLC cells, treatment with this compound resulted in significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment at a dosage of 10 mg/kg.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays conducted on various bacterial and fungal strains demonstrated that the compound exhibited selective inhibition against pathogenic organisms while showing low cytotoxicity towards human cell lines. This selectivity makes it an attractive candidate for further development in antimicrobial therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
